

Refametinib gemcitabine phase I/II study protocol

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Compound Focus: Refametinib

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Study Overview & Key Findings

This phase I/II, open-label, multicenter study (NCT Number: Available on [clinicaltrials.gov](https://clinicaltrials.gov/ct2/show/study/NCT01490505) under ID 14905) evaluated **refametinib** combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1] [2].

- **Objective:** Determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and assess the safety and efficacy of the combination [1] [3] [2].
- **Rationale:** Activating **KRAS mutations** occur in up to 90% of pancreatic cancers. **Refametinib** is a potent, selective allosteric inhibitor of MEK1/2, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer [1] [4] [5].
- **Key Result:** The combination was well-tolerated and showed a promising objective response rate (ORR) of **23%** and a disease control rate (DCR) of **73%**. Outcomes were notably better in patients without detectable KRAS mutations in circulating tumor DNA (ctDNA) [1] [3].

Efficacy & Safety Profile

The tables below summarize the key efficacy and safety results from the study.

Table 1: Efficacy Outcomes (Phase II) [1] [3]

Parameter	All Patients (n=90)	KRAS Mutant (ctDNA)	KRAS Wild-Type (ctDNA)
Objective Response Rate (ORR)	23%	28%	48%
Disease Control Rate (DCR)	73%	69%	81%
Median Progression-Free Survival (PFS)	Information missing	5.3 months	8.8 months
Median Overall Survival (OS)	Information missing	6.6 months	18.2 months

Table 2: Common Treatment-Emergent Toxicities [1] [3] *This list includes adverse events observed during the study.*

Toxicity	Frequency
Thrombocytopenia	Common
Fatigue	Common
Anemia	Common
Edema	Common
Rash	Common (known effect of MEK inhibitors [5])
Diarrhea	Common (known effect of MEK inhibitors [5])

Detailed Experimental Protocol

This section provides the methodological details for the clinical trial.

Study Design

- **Phase:** I/II, open-label, single-arm [2].
- **Primary Endpoints:**
 - **Phase I:** Number of subjects with Dose Limiting Toxicities (DLTs); determination of Maximum Tolerated Dose (MTD) [2].
 - **Phase II:** Tumor response according to RECIST 1.1 criteria [2].
- **Secondary Endpoints:** Duration of response, disease control rate, time to progression, progression-free survival, overall survival, safety, and tolerability [2].

Patient Population

- **Key Inclusion Criteria:** Patients with locally advanced, unresectable, or metastatic pancreatic cancer [2].
- **Sample Size:** 90 patients overall received treatment [1] [3].

Dosing and Schedule

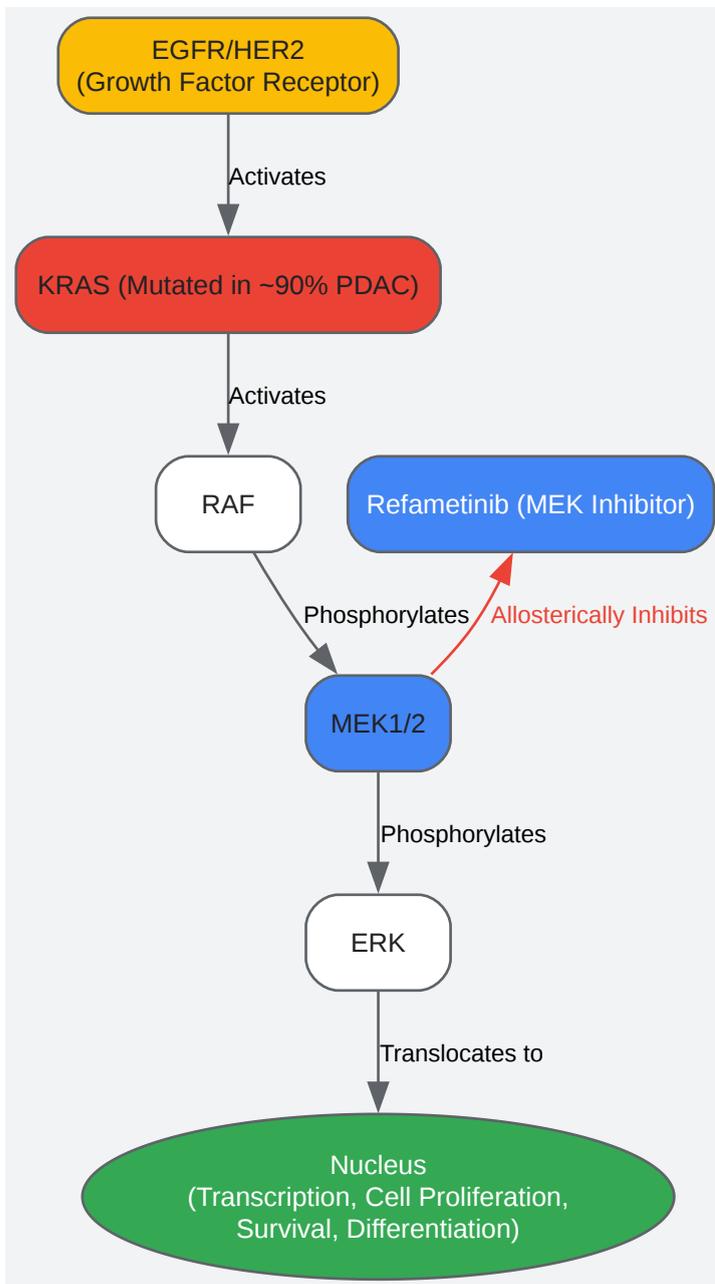
- **Phase I (Dose Escalation):** Investigated **refametinib** at 20, 30, and 50 mg twice daily in combination with a fixed dose of gemcitabine (1000 mg/m²) [1] [2].
- **Recommended Phase II Dose:** The MTD and RP2D was established as **refametinib 50 mg twice daily continuously + gemcitabine 1000 mg/m²** administered on days 1, 8, and 15 of a 28-day cycle [1] [3].

Assessments and Analyses

- **Tumor Assessments:** Conducted at screening and then every 8 weeks using RECIST 1.1 guidelines [2].
- **Pharmacokinetics (PK):** Plasma levels of **refametinib** and gemcitabine were analyzed. The study concluded there was **no pharmacokinetic interaction** between the two drugs [1] [3].
- **Biomarker Analysis:** KRAS mutational status was determined from circulating tumor DNA (ctDNA) [1] [3].

Mechanism of Action & Pathway

Refametinib targets the MAPK signaling pathway, a key driver in many cancers, particularly those with KRAS mutations. The following diagram illustrates the pathway and the drug's site of action.



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Discussion & Application Notes

- **Clinical Implications:** The combination of **refametinib** and gemcitabine demonstrated a manageable safety profile and clinically meaningful efficacy, especially in a subset of patients with pancreatic cancer [1] [3].
- **Biomarker Strategy:** The trend toward improved outcomes in patients without detectable KRAS mutations in ctDNA is a critical finding. It suggests that **KRAS status could serve as a predictive**

biomarker for patient selection in future studies, highlighting the importance of incorporating biomarker analysis into clinical trial design [1] [3].

- **Protocol Note:** The established RP2D and schedule (**refametinib** 50 mg BID with gemcitabine 1000 mg/m² on Days 1, 8, 15 of a 28-day cycle) provides a validated regimen for future clinical investigations in this setting [1].

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